molecular formula C15H9O6- B1262382 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-)

2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-)

Cat. No. B1262382
M. Wt: 285.23 g/mol
InChI Key: IQPNAANSBPBGFQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-) is a flavonoid oxoanion that is the conjugate base of luteolin, arising from selective deprotonation of the 7-hydroxy group. It is a conjugate base of a luteolin.

Scientific Research Applications

DAT Agonistic Potential

Luteolin, including its derivatives, has been recognized for its dopamine transporter (DAT) agonistic activities. Novel luteolin derivatives exhibit notable potency as DAT agonists, suggesting their potential in neurological research and drug development (Zhang et al., 2010).

Cytotoxic Properties

Certain compounds structurally related to luteolin have displayed cytotoxic activities against various human cancer cell lines. This positions luteolin and its analogs as potential candidates for cancer research and therapy (Hussein et al., 2005).

Antioxidant Activity

Compounds structurally similar to luteolin, isolated from different plant sources, have demonstrated significant antioxidant activities. This points to the potential role of luteolin in oxidative stress-related research and its therapeutic applications (Ibrahim & Mohamed, 2015).

Antibacterial Potential

Luteolin derivatives have shown promising results as antibacterial agents against various bacterial strains, indicating their potential in antimicrobial research and drug development (Lv et al., 2009).

Impact on Cellular Apoptosis

Luteolin has been observed to induce apoptosis in certain cancer cells, specifically by activating endoplasmic reticulum stress sensors. This positions luteolin as a compound of interest in cancer therapeutics and research relating to neurodegenerative diseases (Kwon et al., 2017).

properties

Product Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-)

Molecular Formula

C15H9O6-

Molecular Weight

285.23 g/mol

IUPAC Name

4-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenolate

InChI

InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H/p-1

InChI Key

IQPNAANSBPBGFQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-)
Reactant of Route 2
2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-)
Reactant of Route 3
2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-)
Reactant of Route 4
2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-)
Reactant of Route 5
2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-)
Reactant of Route 6
2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-olate luteolin-7-olate(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.